3-Methoxy-D-homoestra-1,3,5(10),8,14-pentaen-17abeta-ol
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Overview
Description
3-Methoxy-D-homoestra-1,3,5(10),8,14-pentaen-17abeta-ol is a tetracyclic diterpenoid.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 3-Methoxy-D-homoestra-1,3,5(10),8,14-pentaen-17abeta-ol has been a subject of study in the synthesis of various steroids. For instance, it has been used in the synthesis of 19-morsteroids, exploring the reduction processes and subsequent hydrolysis to yield products like 19-nor-D-homoandrost-4-en-3,17a-dione (Ananchenko, Platonova, Leonov, & Torgov, 1961). Additionally, its cyclization has led to the formation of different stereoisomeric compounds, further contributing to the field of steroid chemistry (Zakharychev, Ananchenko, & Torgov, 1965).
Development of Novel Steroid Analogs
The compound has been instrumental in creating new analogs of D-homoequilenine, providing insights into the stereoselectivity of reactions and structural analysis through methods like X-ray diffraction (Gluzdikov, Egorov, Selivanov, Starova, & Shavva, 2006). Moreover, its use has led to the synthesis of biologically active modified steroids, such as 16-oxa-D-homoestrone and -D-homoestradiol 3-methyl ethers, aiding in the understanding of steroid bioactivity and structure (Teresawa & Okada, 1979).
Advancements in Steroidal Chemistry
Researchers have employed this compound in the synthesis of derivatives of oestrane and 19-norsteroids, exploring various condensation reactions and cyclization processes. This research provides valuable insights into the transformation capabilities of steroids (Ananchenko, Limanov, Leonov, Rzheznikov, & Torgov, 1962).
Properties
Molecular Formula |
C20H24O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(1S,12aS)-8-methoxy-12a-methyl-2,3,5,6,11,12-hexahydro-1H-chrysen-1-ol |
InChI |
InChI=1S/C20H24O2/c1-20-11-10-16-15-9-7-14(22-2)12-13(15)6-8-17(16)18(20)4-3-5-19(20)21/h4,7,9,12,19,21H,3,5-6,8,10-11H2,1-2H3/t19-,20-/m0/s1 |
InChI Key |
GCSVNNSSUFCOCR-PMACEKPBSA-N |
Isomeric SMILES |
C[C@]12CCC3=C(C1=CCC[C@@H]2O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3=C(C1=CCCC2O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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